molecular formula C23H25N3O6 B2823681 (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate CAS No. 1351615-05-8

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate

Cat. No. B2823681
CAS RN: 1351615-05-8
M. Wt: 439.468
InChI Key: IGXNDXAYIDETPW-UHFFFAOYSA-N
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Description

The compound (4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate is a complex organic molecule. It contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds . The benzimidazole moiety is known for its broad range of chemical and biological properties and is a key component in many commercially available drugs .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically starts with benzene derivatives that have nitrogen-containing functionality ortho to each other . The reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent, such as polyphosphoric acid (PPA), can yield 2-aryl benzimidazoles . Heating the phenyl diamine with 4-aminobenzoic acid in PPA at various temperatures for several hours can afford 4-(1H-benzimidazol-2-yl)aniline .


Molecular Structure Analysis

The molecular structure of the compound involves a benzimidazole moiety, which is a five-membered heterocyclic compound. It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse and depend on the specific functional groups present in the molecule. The benzimidazole moiety can react with various reagents under different conditions to yield a wide range of products .


Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, meaning it shows both acidic and basic properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Synthesis and Characterization : Research on related heterocyclic compounds like benzimidazole and piperidine derivatives has focused on their synthesis, structural characterization, and analysis of molecular interactions. For instance, studies have detailed the synthesis and structural exploration of bioactive heterocycles, which could have implications for drug design and material science (S. Benaka Prasad et al., 2018).

Biological Activities

  • Antimicrobial and Antiproliferative Activities : Compounds structurally related to the query have been evaluated for their antimicrobial and antiproliferative effects. For example, new pyridine derivatives have been synthesized and screened for their in vitro antimicrobial activity, showcasing variable and modest efficacy against bacteria and fungi (N. Patel et al., 2011).
  • Interaction with Biological Targets : Studies have also explored how similar compounds interact with specific biological targets, such as the CB1 cannabinoid receptor, highlighting their potential as therapeutic agents (J. Shim et al., 2002).

Material Science Applications

  • Optical and Thermal Properties : Research into related compounds has examined their potential applications in material science, such as in the development of low-cost emitters with large Stokes' shifts for luminescent materials (G. Volpi et al., 2017).

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with. Many benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Benzimidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future research directions could involve the development of new synthetic routes and the exploration of new biological activities of benzimidazole derivatives.

properties

IUPAC Name

[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-(3-methoxyphenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2.C2H2O4/c1-26-18-6-4-5-17(13-18)21(25)23-11-9-16(10-12-23)14-24-15-22-19-7-2-3-8-20(19)24;3-1(4)2(5)6/h2-8,13,15-16H,9-12,14H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXNDXAYIDETPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)CN3C=NC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-methoxyphenyl)methanone oxalate

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